
5-Iodosalicylic acid
Overview
Description
5-Iodosalicylic acid (5-ISA; C₇H₅IO₃, molecular weight: 264.02 g/mol) is an iodinated derivative of salicylic acid (SA) with a single iodine atom substituted at the 5-position of the aromatic ring (Figure 1). It is utilized in agricultural research as an organic iodine source for plant biofortification, enhancing iodine content in edible crops to address dietary deficiencies .
Preparation Methods
Synthetic Routes and Reaction Conditions: 5-Iodosalicylic acid can be synthesized through the iodination of salicylic acid. The process typically involves the reaction of salicylic acid with iodine and an oxidizing agent such as potassium iodate in an acidic medium. The reaction conditions include maintaining a controlled temperature and pH to ensure the selective iodination at the fifth position of the benzene ring.
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale iodination reactions. The process is optimized for high yield and purity, often using continuous flow reactors to maintain consistent reaction conditions. The product is then purified through crystallization from water to obtain the desired compound in a solid form .
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: 5-Iodosalicylic acid can undergo nucleophilic substitution reactions where the iodine atom is replaced by other nucleophiles.
Oxidation Reactions: The hydroxyl group in this compound can be oxidized to form corresponding quinones.
Reduction Reactions: The carboxylic acid group can be reduced to form alcohols or aldehydes.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide in polar aprotic solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Major Products:
Substitution: Formation of azido or cyano derivatives.
Oxidation: Formation of quinones.
Reduction: Formation of alcohols or aldehydes.
Scientific Research Applications
Agricultural Applications
Biofortification of Crops
5-Iodosalicylic acid has been studied for its role in biofortifying crops with iodine, an essential micronutrient. A study compared the effectiveness of various iodine compounds, including 5-ISA, in enriching lettuce with iodine. The results indicated that 5-ISA was more effective than potassium iodate (KIO₃) and 3,5-diiodosalicylic acid in enhancing iodine accumulation in lettuce leaves when applied through fertigation in both organic and mineral soils. Notably, plants grown in mineral soil showed greater iodine uptake than those in peat substrate .
Compound Used | Iodine Accumulation Efficiency |
---|---|
Potassium Iodate | Moderate |
3,5-Diiodosalicylic Acid | Low |
This compound | High |
This suggests that 5-ISA can be an effective tool for addressing iodine deficiency in crops, thereby improving nutritional quality.
Pharmaceutical Applications
Metabolism Studies
Research has also focused on the metabolic pathways of 5-ISA in livestock. A study investigated the metabolism of 3,5-diiodosalicylic acid (DIS) and its metabolites, including 5-ISA, in cattle and rats. The findings revealed that after administration of DIS, 5-ISA was one of the primary metabolites excreted by the animals. This study highlighted the potential use of 5-ISA as a tracer for understanding iodine metabolism and its bioavailability in animal nutrition .
Analytical Applications
Isotopic NMR Spectrometry
The application of quantitative isotopic C NMR spectrometry has been proposed for assessing the authenticity of pharmaceutical compounds. In this context, this compound can be analyzed to ensure the integrity of active pharmaceutical ingredients (APIs). This method allows for detailed characterization of each carbon within a molecule, providing insights into its chemical history and potential counterfeiting .
Case Studies
- Lettuce Biofortification Study
- Metabolic Fate Study
Mechanism of Action
The mechanism of action of 5-Iodosalicylic acid involves its interaction with molecular targets such as enzymes and receptors. It can modulate the activity of enzymes involved in oxidative stress pathways, leading to the production of reactive oxygen species (ROS). This activity is particularly relevant in its potential anticancer effects, where it induces programmed cell death in cancer cells by increasing ROS levels .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
3,5-Diiodosalicylic Acid (3,5-diISA)
Structural Differences : 3,5-diISA contains iodine atoms at both the 3- and 5-positions (C₇H₄I₂O₃; molecular weight: 389.91 g/mol), increasing steric hindrance compared to 5-ISA.
Biofortification Efficiency :
- In lettuce, 5-ISA application resulted in higher iodine accumulation (up to 2.5×) compared to 3,5-diISA and inorganic KIO₃ .
- In dandelion roots, 5-ISA showed superior translocation to leaves, whereas 3,5-diISA remained predominantly in roots .
Physiological Effects : - Both compounds reduced endogenous SA levels in tomato leaves, suggesting interference with SA-mediated pathways .
Inorganic Iodine Sources (KI and KIO₃)
Uptake and Translocation :
- KI and KIO₃ are absorbed more rapidly but often result in lower iodine retention in edible tissues compared to organic forms like 5-ISA .
- In lettuce, 5-ISA achieved 40% higher leaf iodine content than KIO₃ in mineral soil .
Oxidative Stress : - KI application decreased ascorbic acid (AA) by 30% and increased dehydroascorbic acid (DHA) in tomato leaves, whereas 5-ISA caused milder oxidative stress .
Other Iodinated Benzoic Acids
- 2-Iodobenzoic Acid (2-IBeA) and 4-Iodobenzoic Acid (4-IBeA) : These isomers exhibit lower biofortification efficiency due to poor root-to-shoot translocation in tomatoes .
- 2,3,5-Triiodobenzoic Acid : High iodine content but phytotoxic at concentrations >10 µM, limiting agricultural use .
Biochemical and Functional Comparisons
Antioxidant and Stress Responses
Compound | Effect on Antioxidant Enzymes (Tomato) | Impact on Reactive Oxygen Species (ROS) |
---|---|---|
5-ISA | ↑ APX activity (50 µM) by 25% | Moderate ROS induction |
3,5-diISA | No significant effect on CAT/POX | High DHA accumulation (+45%) |
KI | ↓ AA (-30%), ↑ DHA (+50%) | Severe oxidative stress |
Key Findings :
- 5-ISA enhances ascorbate peroxidase (APX) activity, aiding ROS scavenging, whereas 3,5-diISA disrupts redox balance .
- KI-induced oxidative stress correlates with reduced crop yield in prolonged exposures .
Metabolic Interactions
- Sugar Metabolism : 5-ISA (50 µM) increased leaf sucrose by 20% in tomatoes, while 3,5-diISA decreased glucose (-15%) .
- Secondary Metabolites: In lettuce, 5-ISA elevated phenolic compounds by 12%, enhancing antioxidant capacity .
Iodine Accumulation in Crops
Crop | Compound | Iodine Content (mg/kg DW) | Translocation Efficiency (Root → Leaf) |
---|---|---|---|
Lettuce | 5-ISA | 45.2 ± 3.1 | 85% |
3,5-diISA | 28.7 ± 2.4 | 60% | |
KIO₃ | 32.5 ± 2.8 | 75% | |
Tomato | 5-ISA | 12.4 ± 1.2 | 70% |
KI | 8.9 ± 0.9 | 50% |
Notes:
- 5-ISA outperforms inorganic sources in leafy greens due to efficient phloem mobility .
Toxicity and Tolerance
- 5-ISA: No observed toxicity in lettuce, tomato, or dandelion at ≤50 µM .
- 3,5-diISA : Reduced root elongation in lettuce at ≥25 µM .
Biological Activity
5-Iodosalicylic acid (5-ISA) is an organoiodine compound derived from salicylic acid, which has garnered attention for its potential biological activities, particularly in the context of plant biology and its implications for human health. This article delves into the biological activities of 5-ISA, focusing on its antioxidant properties, effects on plant growth, and interactions with biological systems.
This compound is structurally characterized by the presence of an iodine atom at the 5-position of the salicylic acid molecule. This modification enhances its binding affinity to proteins such as transthyretin (TTR), which plays a crucial role in thyroid hormone transport and metabolism. Studies have shown that iodination improves the binding properties of salicylic acid derivatives, suggesting potential therapeutic applications in disorders related to thyroid function .
Antioxidant Activity
Research indicates that 5-ISA exhibits significant antioxidant properties. A study evaluating the effects of iodine-biofortified lettuce revealed that 5-ISA treatment enhanced the production of reactive oxygen species (ROS) in gastrointestinal cancer cells, leading to increased programmed cell death in these cells. The antioxidant activity was assessed using various assays, including DPPH and FRAP methods, demonstrating that 5-ISA contributes to oxidative stress reduction in plants and may have implications for cancer therapy .
Table 1: Antioxidant Activity of this compound in Lettuce
Treatment | Catalase Activity (U mg⁻¹ protein) | Guaiacol Peroxidase Activity (U mg⁻¹ protein) | Polyphenol Oxidase (ΔE 420 nm min⁻¹ g⁻¹) | Peroxidase (ΔE 485 nm min⁻¹ g⁻¹) |
---|---|---|---|---|
Control | 0.0435 ± 0.0201 | 0.0126 ± 0.0017 | 6.4304 ± 0.0675 | 13.557 ± 0.1804 |
KIO₃ | 0.0838 ± 0.0258 | 0.0033 ± 0.0017 | 7.5057 ± 0.0919 | 13.624 ± 0.6928 |
5-ISA | 0.1253 ± 0.0434 | 0.0034 ± 0.0010 | 5.2687 ± 0.2514 | 13.092 ± 0.4896 |
3,5-diISA | 0.0680 ± 0.0385 | 0.0029 ± 0.0006 | 5.9611 ± 0.2013 | 14.684 ± 0.6331 |
Effects on Plant Growth
The application of 5-ISA has been shown to stimulate growth in various plants, particularly lettuce, under controlled conditions such as hydroponics and soil cultivation . The uptake of iodine from this compound not only enhances growth but also increases the nutritional quality of the produce by elevating levels of essential vitamins and antioxidants.
Case Study: Hydroponic Lettuce Growth
A study conducted to assess the effectiveness of iodine uptake from different sources revealed that lettuce treated with varying concentrations of 5-ISA exhibited improved growth metrics compared to control groups not receiving iodine supplementation . The results indicated a significant increase in biomass and nutrient content, suggesting that exogenous application of iodinated compounds can be beneficial for crop yield and quality.
Molecular Mechanisms
Transcriptomic studies have provided insights into the molecular mechanisms underlying the effects of 5-ISA on plant physiology. RNA sequencing analyses have identified differentially expressed genes (DEGs) involved in metabolic pathways related to phenylpropanoid metabolism and defense responses . The application of organic forms of iodine like 5-ISA has been linked to enhanced gene expression related to stress responses, indicating a regulatory role in plant metabolism.
Table 2: Differentially Expressed Genes (DEGs) Induced by Iodine Treatments
Treatment | Up-Regulated Genes | Down-Regulated Genes |
---|---|---|
KIO₃ + SA | 252 | 77 |
SA | 182 | - |
5-ISA | Varied | Varied |
Q & A
Q. How does 5-ISA uptake efficiency in plants compare to inorganic iodine sources like KI or KIO₃?
Basic Research Question
Studies on tomato, lettuce, and dandelion plants demonstrate that 5-ISA is absorbed and translocated within plants, but its uptake efficiency is lower than potassium iodide (KI). For example, in tomato plants, iodine accumulation from 5-ISA was significantly lower than from KI at equivalent concentrations (5–50 µM I) . Hydroponic systems with nutrient film technique (NFT) were used to apply 5-ISA at 10 µM I, revealing limited root-to-shoot translocation compared to inorganic iodine . Methodologically, iodine content was quantified via inductively coupled plasma mass spectrometry (ICP-MS) or colorimetric methods, with statistical validation (ANOVA, p < 0.05) .
Q. What experimental designs are optimal for assessing 5-ISA’s impact on plant antioxidant systems?
Advanced Research Question
Contradictory data exist regarding 5-ISA’s pro- or antioxidant effects. In tomato leaves, 5-ISA application (50 µM I) increased dehydroascorbic acid (DHA) levels and ascorbate peroxidase (APX) activity but reduced ascorbic acid (AA), suggesting oxidative stress induction . Conversely, lettuce biofortified with 5-ISA showed enhanced antioxidant potential via elevated polyphenols and vitamins, measured using LC-MS/MS and DPPH/ABTS assays . To resolve contradictions, researchers should:
- Standardize iodine doses (e.g., 10 µM I for hydroponics vs. 50 µM for foliar ).
- Control for plant developmental stage (e.g., rosette phase in lettuce ).
- Pair biochemical assays (e.g., APX, CAT activity) with ROS quantification in target tissues .
Q. How does 5-ISA influence secondary metabolite synthesis in medicinal plants?
Advanced Research Question
In dandelion (Taraxacum officinale), 5-ISA application increased iodine accumulation in leaves and roots without toxicity, but its interaction with secondary metabolites (e.g., phenolic acids, flavonoids) remains uncharacterized . Future studies should:
- Use metabolomics (e.g., UPLC-QTOF-MS) to profile changes in antioxidant compounds.
- Compare 5-ISA with SA derivatives to isolate iodine-specific effects .
- Evaluate dose-dependent responses (e.g., 1–100 µM I) in controlled hydroponic systems .
Q. What methodologies validate the synthesis and purity of 5-ISA in experimental settings?
Basic Research Question
5-ISA synthesis protocols include iodination of salicylic acid using sulfuric acid catalysis, followed by recrystallization from ethanol . Purity (>98%) is confirmed via HPLC or LC-MS/MS, with calibration curves for quantification (e.g., 1–100 ng/mL detection limits) . Researchers must characterize new batches using NMR and elemental analysis to rule out impurities like 3,5-diiodosalicylic acid .
Q. Why do studies report conflicting effects of 5-ISA on plant growth and stress markers?
Advanced Research Question
Discrepancies arise from species-specific responses and experimental variables:
- Tomato : High-dose 5-ISA (50 µM I) reduced shoot biomass but increased sugar content, suggesting metabolic trade-offs .
- Lettuce : 5-ISA enhanced antioxidant activity without growth inhibition, likely due to lower oxidative stress sensitivity .
- Methodological factors : Differences in application timing (pre-flowering vs. vegetative stages) and cultivation systems (soil vs. hydroponics) significantly alter outcomes . Meta-analyses of iodine speciation and tissue-specific uptake kinetics are recommended .
Q. What role does vanadium play in 5-ISA uptake and metabolism?
Advanced Research Question
Vanadium (V) enhances 5-ISA uptake in sweetcorn by modulating root transporters, as shown in studies combining foliar V and iodine applications . Co-application of 5-ISA and V increased iodine accumulation in leaves by 40% compared to 5-ISA alone, quantified via ICP-OES . Mechanistic studies using transcriptomics (e.g., RNA-seq of root cells) could identify V-regulated genes involved in iodine assimilation .
Q. How can researchers address variability in iodine quantification across studies?
Methodological Guidance
- Standardize extraction protocols : Use 0.5% tetramethylammonium hydroxide (TMAH) for tissue digestion to prevent iodine volatilization .
- Cross-validate assays : Pair colorimetric methods (e.g., Sandell-Kolthoff reaction) with ICP-MS for accuracy .
- Report recovery rates : Spiked samples should achieve 90–110% recovery to confirm methodological robustness .
Properties
IUPAC Name |
2-hydroxy-5-iodobenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5IO3/c8-4-1-2-6(9)5(3-4)7(10)11/h1-3,9H,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SWDNKOFGNPGRPI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1I)C(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5IO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10152281 | |
Record name | 5-Iodosalicylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10152281 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
119-30-2 | |
Record name | 5-Iodosalicylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=119-30-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Iodosalicylic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000119302 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5-Iodosalicylic acid | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2789 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 5-Iodosalicylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10152281 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-iodosalicylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.921 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 5-Iodosalicylic acid | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3A6XQF5B67 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.